Exocytosis-Specific Dephosphorylation Kinetics: Parafusin vs. Basal Phosphoglucomutase Activity
Parafusin (PP63) undergoes a uniquely rapid, calcium-dependent dephosphorylation during triggered exocytosis, with a measured time constant of 80 milliseconds (ms) in exocytosis-competent Paramecium tetraurelia strains [1]. This rapid dephosphorylation is not observed in exocytosis-incompetent strains and is a hallmark of its functional role in secretion [1]. In contrast, the general phosphoglucomutase activity of parafusin or other PGM family members is not linked to this exocytosis-specific kinetic event. The 80 ms dephosphorylation rate distinguishes parafusin from other PGM superfamily members, which lack this stimulus-coupled regulation.
| Evidence Dimension | Exocytosis-triggered dephosphorylation rate |
|---|---|
| Target Compound Data | 80 milliseconds (ms) for dephosphorylation of PP63 to P63 during triggered trichocyst exocytosis [1] |
| Comparator Or Baseline | Rabbit muscle phosphoglucomutase or other PGM isoforms: no exocytosis-coupled dephosphorylation event reported |
| Quantified Difference | 80 ms vs. non-quantifiable background or absent regulatory dephosphorylation in comparators |
| Conditions | In vivo, triggered trichocyst exocytosis in Paramecium tetraurelia, exocytosis-competent strains [1] |
Why This Matters
This quantitative kinetic benchmark confirms parafusin's identity as the specific exocytosis sensor, not a generic PGM enzyme, which is essential for experimental designs studying rapid secretion events.
- [1] Kussmann M, Hauser K, Kissmehl R, Breed J, Plattner H, Roepstorff P. Comparison of in vivo and in vitro phosphorylation of the exocytosis-sensitive protein PP63/parafusin by differential MALDI mass spectrometric peptide mapping. Biochemistry. 1999;38(24):7780-90. doi:10.1021/bi982888y. View Source
